n-(4-Chlorobenzyl)-2-cyanoacetamide
Overview
Description
Synthesis Analysis
The synthesis of N-(4-Chlorobenzyl)-2-cyanoacetamide involves multiple steps, including condensation reactions, acylation, and cyclization processes. Research highlights the utility of cyanoacetamides as precursors in multicomponent reactions, leading to diverse chemical scaffolds. For instance, cyanoacetic acid derivatives have been used to synthesize a range of 2-aminoquinoline-3-carboxamides via a variation of the Friedländer reaction, showcasing the versatility of cyanoacetamides in organic synthesis (Wang, Herdtweck, & Dömling, 2012).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
N-(4-Chlorobenzyl)-2-cyanoacetamide is used in the synthesis of various heterocyclic compounds. For instance, Darwish et al. (2014) demonstrated the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Additionally, another study by Darwish et al. (2014) utilized cyanoacetamides for the synthesis of isoxazole-based heterocycles with promising in vitro antibacterial and antifungal activities (Darwish, Atia, Farag, 2014).
Antimicrobial Evaluation
Cyanoacetamide derivatives, including N-(4-Chlorobenzyl)-2-cyanoacetamide, have been evaluated for their antimicrobial properties. A study by Rashid et al. (2021) synthesized N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and tested their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, showing excellent results (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).
Curing Agents for Epoxy Resins
N-(4-Chlorobenzyl)-2-cyanoacetamide has applications in the field of polymer science, specifically as curing agents for epoxy resins. A study by Renner et al. (1988) explored cyanoacetamides as novel curing agents for epoxy resins, yielding clear and tough solids with good mechanical strength and high adhesion to metal surfaces (Renner, Moser, Bellus, Fuhrer, Hosang, & Székely, 1988).
Synthesis of Pyridine Derivatives
The compound is also involved in the synthesis of pyridine derivatives. For example, Al-Zaydi et al. (2009, 2012) demonstrated the synthesis of 2-substituted 1,2,3-triazoles and 4-amino-5-cyanopyrazole derivatives using cyanoacetamides, comparing yields of products formed by conventional heating with those of microwave and ultrasound irradiation (Al‐Zaydi, 2009, 2012).
Industrial Applications in Heterocyclic Synthesis
N-(4-Chlorobenzyl)-2-cyanoacetamide's utility extends to industrial applications, particularly in the synthesis of bioactive heterocyclic compounds. El-Sayed and Almalki (2017) conducted a study that synthesized new heterocyclic compounds incorporated with fatty chains for use in various industrial applications (El-Sayed & Almalki, 2017).
Future Directions
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-cyanoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-3-1-8(2-4-9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKHUKFEKBKULS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351093 | |
Record name | n-(4-chlorobenzyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Chlorobenzyl)-2-cyanoacetamide | |
CAS RN |
66158-49-4 | |
Record name | n-(4-chlorobenzyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-CHLORO-BENZYL)-2-CYANO-ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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